molecular formula C9H8FN B2773376 3-Fluoro-2,4-dimethylbenzonitrile CAS No. 1806330-91-5

3-Fluoro-2,4-dimethylbenzonitrile

Cat. No. B2773376
M. Wt: 149.168
InChI Key: YGTCUMULHAHWDT-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylbenzonitrile is a chemical compound with the molecular formula C9H8FN . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,4-dimethylbenzonitrile consists of a benzene ring with a nitrile group (-CN) and a fluorine atom attached, along with two methyl groups (-CH3). The exact positions of these groups on the benzene ring give the compound its name . A detailed analysis of the molecule’s highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability has been predicted using quantum chemistry calculations .


Physical And Chemical Properties Analysis

3-Fluoro-2,4-dimethylbenzonitrile is a solid substance at room temperature . Its molecular weight is 149.17 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Structural and Electronic Properties

  • Energetic and Structural Study : 3-Fluoro-2,4-dimethylbenzonitrile, along with its isomers, has been studied for its energetic and structural properties. The work involved determining the standard molar enthalpies of formation, vapor-pressure studies, and evaluating the electronic properties through various theoretical and experimental approaches, including UV-vis spectroscopy (M. Ribeiro da Silva et al., 2012).

Spectroscopic Analysis

  • Infrared and Raman Spectra : The infrared and Raman spectra of 2,4-dimethylbenzonitriles (including 3-Fluoro-2,4-dimethylbenzonitrile) have been recorded. This study provided insights into the vibrational analysis of these compounds, contributing to a deeper understanding of their molecular structures (T. Sarma, 1986).

Chemical Synthesis and Reactions

  • Synthesis Techniques : Various methods have been developed for synthesizing fluoro-substituted benzonitriles, including 3-Fluoro-2,4-dimethylbenzonitrile. These methods involve reactions like nitrification, diazotization, fluorination, and reductive and oxidation reactions, demonstrating the compound's practical importance in developing new pesticides (L. Min, 2006).
  • Halogen-Exchange Fluorination : The synthesis of various monofluorobenzonitriles, including 3-Fluoro-2,4-dimethylbenzonitrile, has been achieved through halogen-exchange fluorination. This process demonstrates a versatile approach to introducing fluorine into aromatic compounds (H. Suzuki & Y. Kimura, 1991).

Photophysical Studies

  • Study of Charge-Transfer State : Research on the charge-transfer state of 4-dimethylamino-3,5-dimethylbenzonitrile (a related compound) in a free jet provides insights into the photophysical properties of fluorinated benzonitriles. This research contributes to understanding the electronic transitions and fluorescence properties of these compounds (Tsunetoshi Kobayashi et al., 1987).

properties

IUPAC Name

3-fluoro-2,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTCUMULHAHWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2,4-dimethylbenzonitrile

Citations

For This Compound
2
Citations
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
J Wang, C Qin, JP Lumb, X Luan - Chem, 2020 - cell.com
Polyfunctional arenes are an important part of the chemical value chain. To improve the efficiency of their synthesis, we have investigated a multicomponent approach built upon the …
Number of citations: 26 www.cell.com

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